molecular formula C9H15NO2 B13779824 (4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one

(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one

Cat. No.: B13779824
M. Wt: 169.22 g/mol
InChI Key: WVJXAJFBBIJWPT-JAVCKPHESA-N
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Description

(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with an isocyanate or a carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the oxazolidinone ring.

Scientific Research Applications

(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Oxazolidinone derivatives, including this compound, are investigated for their antimicrobial properties and potential use as antibiotics.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one: A chiral oxazolidinone with unique structural features.

    (4S,5S)-1,2-dithiane-4,5-diol: Another chiral compound with different functional groups and applications.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both ethenyl and methyl groups

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(4S)-5-ethenyl-5-methyl-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H15NO2/c1-5-9(4)7(6(2)3)10-8(11)12-9/h5-7H,1H2,2-4H3,(H,10,11)/t7-,9?/m0/s1

InChI Key

WVJXAJFBBIJWPT-JAVCKPHESA-N

Isomeric SMILES

CC(C)[C@H]1C(OC(=O)N1)(C)C=C

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C)C=C

Origin of Product

United States

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